molecular formula C15H15NO2 B11866893 Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate CAS No. 922527-27-3

Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate

Cat. No.: B11866893
CAS No.: 922527-27-3
M. Wt: 241.28 g/mol
InChI Key: CMMUSAPVXZRVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,4-dimethylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with chloramine-T as a catalyst. The reaction is carried out under reflux conditions in acetonitrile, yielding the desired quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like PEG-supported sulfonic acid have been explored to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Allyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its antibacterial and antimalarial properties.

    Medicine: Explored for its anticancer potential and as a scaffold for drug development.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Allyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, preventing DNA replication. In anticancer research, it interferes with cell division by targeting tubulin, a protein essential for mitosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2,4-dimethylquinoline-3-carboxylate stands out due to its allyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .

Properties

CAS No.

922527-27-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

prop-2-enyl 2,4-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-4-9-18-15(17)14-10(2)12-7-5-6-8-13(12)16-11(14)3/h4-8H,1,9H2,2-3H3

InChI Key

CMMUSAPVXZRVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.